molecular formula C11H10ClN3O2 B2614409 2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide CAS No. 29606-54-0

2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B2614409
CAS No.: 29606-54-0
M. Wt: 251.67
InChI Key: BAYJRGIPYZIEJD-UHFFFAOYSA-N
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Description

2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized in various studies. For example, Salian, Narayana, and Sarojini (2017) synthesized a related compound, N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, indicating the compound's importance in chemical synthesis and characterization (Salian, Narayana, & Sarojini, 2017).

Biological Activity

  • Similar compounds have been studied for their biological activities. For instance, Sunder and Maleraju (2013) synthesized novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory properties (Sunder & Maleraju, 2013).

Coordination Chemistry and Antioxidant Activity

  • Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination with metal ions, along with their antioxidant activity. This study highlights the potential of these compounds in developing coordination complexes with applications in various fields (Chkirate et al., 2019).

Hydrogen Bonding and Crystal Structures

  • López et al. (2010) investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, highlighting the structural aspects of similar compounds (López et al., 2010).

Herbicidal and Fungicidal Activities

  • Hu Jingqian et al. (2016) studied the synthesis and biological activity of related compounds, finding moderate herbicidal and fungicidal activities, suggesting potential agricultural applications (Hu Jingqian et al., 2016).

Antibacterial Properties

  • Desai et al. (2008) synthesized various derivatives of related compounds and evaluated their antibacterial activity against different bacteria, indicating the medical and pharmacological significance of these compounds (Desai et al., 2008).

Role in Herbicide Action

  • Weisshaar and Böger (1989) discussed the role of chloroacetamides, similar to the compound , in inhibiting fatty acid synthesis in certain plants, suggesting their use as herbicides (Weisshaar & Böger, 1989).

Synthesis and Molecular Studies

  • Rahmouni et al. (2014) discussed the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including steps that involve similar compounds (Rahmouni et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets

Mode of Action

The exact mode of action of 2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the compound’s targets .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

These effects would be a result of the compound’s interaction with its targets and its influence on biochemical pathways .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially influencing their activity .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

2-chloro-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-7-10(16)13-9-6-11(17)15(14-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYJRGIPYZIEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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